molecular formula C13H17NO7 B2748211 4-(4-Hydroxymethyl-2-methoxy-5-nitrophenoxy)butyric acid methyl ester CAS No. 176375-43-2

4-(4-Hydroxymethyl-2-methoxy-5-nitrophenoxy)butyric acid methyl ester

Cat. No. B2748211
CAS RN: 176375-43-2
M. Wt: 299.279
InChI Key: UNUSEGQOHRKQGW-UHFFFAOYSA-N
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Description

4-(4-Hydroxymethyl-2-methoxy-5-nitrophenoxy)butyric acid methyl ester is a photolabile linker that carries a very highly nucleophilic hydroxyl group . It has been employed as a biochemical reagent in cell biology and biochemistry experiments .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.25 . It has a melting point of 178-182 °C . It is a technical grade compound with an assay of ≥95% (HPLC) .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, P362, P264, P270, P301+P312, P330, P501 .

properties

IUPAC Name

methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c1-19-11-6-9(8-15)10(14(17)18)7-12(11)21-5-3-4-13(16)20-2/h6-7,15H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUSEGQOHRKQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium borohydride (2.69 g, 71.3 nmol) was added to a stirred solution of the ester (49)(10.0 g, 33.6 mmol) in THF (50 mL) under an N2 atmosphere at room temperature. Effervescence was observed upon addition of the reducing agent. TLC (EtOAc) after 16 hours revealed the complete loss of starting material. The solution was concentrated and redissolved in EtOAc (100 mL). The organic layer was washed with sat. NH4Cl (5×100 mL) and concentrated in vacuo. Purification by flash chromatography (1% MeOH/CHCl3) yielded the product (50) as a yellow solid (6.46 g, 64%). MP=98-102° C. 1H NMR (250 MHz, CDCl3) δ 7.70 (s, 1H), 7.16 (s, 1H), 4.95 (d, J=6.5 Hz, 2H), 4.12 (t, J=6.2 Hz, 2H), 3.98 (s, 3H), 3.70 (s, 3H), 2.71 (t, J=6.5 Hz, 1H), 2.56 (t, J=7.1 Hz, 2H), 2.19 (pent, J=6.7 Hz, 2H). 13C NMR (67.8 MHz, CDCl3) 173.9 (C12), 154.6 (Cquat.), 147.3 (Cquat.), 139.6 (Cquat.), 133.2 (Cquat.), 111.0 (C6), 109.8 (C3), 68.6 (C9), 62.7 (C1), 56.7 (C8), 52.1 (C13), 30.7 (C11), 24.6 (C10). IR (cm−1) 3286, 2937, 2881, 1737, 1577, 1533, 1368, 1332, 1282, 1162, 1008, 979, 950, 872, 821, 755, 651. MS (M+) 299.0. Anal. Calcd for C13H17NO7: C, 52.17; H, 5.73; N, 4.68. Found: C, 52.41; H, 5.86; N, 4.67.
Quantity
2.69 g
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10 g
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50 mL
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Yield
64%

Synthesis routes and methods II

Procedure details

To a clear yellow solution of methyl 4-(4′-formyl-2′-methoxy-5′-nitrophenoxy) butanoate (5) (1 g, 3.36 mmol) in THF (10 cm3) was added, portion wise, sodium borohydride (128 mg, 3.36 mmol). The solution quickly changed appearance, becoming deep orange after about 5 mins. The mixture was stirred for a further 55 mins before water was added (25 cm3), the subsequent yellow mixture was extracted with ether (3×30 cm3) and the combined organic extracts were dried (MgSO4) and concentrated in vacuo providing a pale yellow solid. The solid, 6 was used without further purification (875 mg, 87.5%). A small amount of material (200 mg, 0.67 mmol) was purified via column chromatography (SiO2, hexane:EtOAc 2:1 v/v) so that complete characterisation data could be obtained. m.p. 100° C. [lit. (D. L. McMinn and M. M. Greenberg, Tetrahedron, 1996, 52, 3827.) m.p. 98-100° C.]. Found C, 52.2; H, 5.7; N, 4.7; C13H17NO7 requires C, 52.2; H, 5.7; N, 4.7%; Rf 0.24 (SiO2, hexane:EtOAc 2:1 v/v); νmax (KBr disc)/cm−1 3400-3100 (br), 3000-2800 (m), 1730 (s), 1280, 1220; δH (200 MHz, CDCl3) 2.20 (2H, q, J=7.3 Hz, CH2), 2.56 (2H, t, J 7.3 Hz, CH2), 2.61 (1H, br, OH), 3.70 (3H, s, OCH3), 3.98 (3H, s, OCH3), 4.13 (2H, t, J=7.3 Hz, CH2), 4.95 (2H, s, CH2), 7.15 (1H, s, H-3′), 7.71 (1H, s, H-6′) ppm; δC (100 MHz, CDCl3) 24.3 (CH2), 30.4 (CH2), 51.7 (OCH3), 56.4 (OCH3), 62.8 (CH2), 68.3 (CH2), 109.5 (CH), 111.2 (CH), 132.4, 139.6, 147.2, 154.3, 173.4 (COOCH3) ppm; m/z (FAB) 299 [(M+), 15%], 282 [(M-OH), 40%].
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hexane EtOAc
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1 g
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10 mL
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128 mg
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200 mg
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hexane EtOAc
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